

## **Application Notes and Protocols for NRX-252262**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | NRX-252262 |           |
| Cat. No.:            | B8087031   | Get Quote |

Disclaimer: All information provided is based on publicly available preclinical data. There is no publicly available information regarding in vivo animal studies for **NRX-252262**, including dosage, administration, and pharmacokinetics. The following protocols are based on in vitro and cellular assays and should be adapted accordingly.

### Introduction

NRX-252262 is a potent "molecular glue" that enhances the interaction between  $\beta$ -Catenin and its cognate E3 ligase, SCF $\beta$ -TrCP[1][2]. This enhanced interaction facilitates the ubiquitylation and subsequent proteasomal degradation of mutant  $\beta$ -Catenin[1]. Developed by Nurix Therapeutics, NRX-252262 has shown significant potency in biochemical and cellular assays, with an EC50 of 3.8 nM[2]. Its mechanism of action makes it a person of interest for targeting cancers with mutations in the Wnt/ $\beta$ -Catenin signaling pathway.

### **Mechanism of Action**

**NRX-252262** acts by stabilizing the protein-protein interaction (PPI) between  $\beta$ -Catenin and  $\beta$ -TrCP, a substrate recognition subunit of the SCF E3 ubiquitin ligase complex. In many cancers, mutations in  $\beta$ -Catenin prevent its recognition by  $\beta$ -TrCP, leading to its accumulation and the activation of oncogenic gene transcription. **NRX-252262** effectively "glues" the mutant  $\beta$ -Catenin to  $\beta$ -TrCP, restoring its degradation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. Nurix Therapeutics Presents Positive Preclinical Data at the AACR 2025 Annual Meeting from Multiple Orally Available, Brain Penetrant Degraders Against Three High Value Oncology Targets | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- To cite this document: BenchChem. [Application Notes and Protocols for NRX-252262].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087031#nrx-252262-dosage-for-in-vivo-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com